4,6-Dibromo-2-(trifluoromethyl)pyrimidine: A Strategic Fluorinated Scaffold for Drug Discovery
4,6-Dibromo-2-(trifluoromethyl)pyrimidine: A Strategic Fluorinated Scaffold for Drug Discovery
Topic: 4,6-Dibromo-2-(trifluoromethyl)pyrimidine: Chemical Properties, Stability, and Synthetic Utility Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
In the landscape of modern medicinal chemistry, 4,6-Dibromo-2-(trifluoromethyl)pyrimidine (CAS: 1329969-53-0) represents a high-value electrophilic scaffold. Its utility is derived from the synergistic combination of a pyrimidine core—a privileged structure in kinase inhibition—and the trifluoromethyl (
This guide provides a comprehensive analysis of the compound’s physicochemical properties, reactivity profile, and handling protocols. Unlike standard pyrimidines, the presence of the C2-
Physicochemical Profile
The introduction of the trifluoromethyl group at the C2 position creates a strong electron-withdrawing effect, reducing the basicity of the pyrimidine nitrogens and increasing the susceptibility of the C-Br bonds to nucleophilic attack.
| Property | Value / Description |
| IUPAC Name | 4,6-Dibromo-2-(trifluoromethyl)pyrimidine |
| CAS Number | 1329969-53-0 |
| Molecular Formula | |
| Molecular Weight | 305.88 g/mol |
| Appearance | White to off-white crystalline solid or low-melting solid |
| Boiling Point | ~200 °C (Predicted at 760 mmHg) |
| Density | ~2.16 g/cm³ |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO; insoluble in water |
| Storage | 2–8°C, under inert atmosphere ( |
Structural Analysis & Reactivity Logic
Electronic Activation by the Group
The 2-
-
Symmetry: The molecule is
symmetric. The C4 and C6 positions are chemically equivalent. -
First Substitution: The first Nucleophilic Aromatic Substitution (
) is statistically random but kinetically rapid due to ring activation. -
Second Substitution: Once a nucleophile is installed at C4, the symmetry is broken. The reactivity of the remaining C6-Br is modulated by the electronic nature of the new substituent (electron-donating groups will deactivate C6; electron-withdrawing groups will maintain activation).
Stability Profile
-
Hydrolytic Stability: The C-Br bonds are sensitive to hydrolysis in aqueous basic media, leading to 4-hydroxy or 4,6-dihydroxy byproducts. The
group is generally stable under mild conditions but can undergo haloform-type hydrolysis to a carboxylic acid (2-COOH) under vigorous reflux in strong alkali (e.g., 6M NaOH). -
Thermal Stability: Stable up to ~150°C under anhydrous conditions.
-
Metabolic Stability: The
group blocks metabolic oxidation at the C2 position, a common clearance pathway for pyrimidines.
Visualization: Reactivity & Functionalization Workflow
The following diagram illustrates the sequential functionalization logic, highlighting the symmetry-breaking event during the first
Experimental Protocols
Synthesis of the Scaffold
While commercially available, the scaffold can be synthesized in-house if bulk quantities are required.
Reaction Scheme:
-
Condensation: Trifluoroacetamidine + Diethyl malonate
4,6-Dihydroxy-2-(trifluoromethyl)pyrimidine. -
Bromination: 4,6-Dihydroxy intermediate
4,6-Dibromo-2-(trifluoromethyl)pyrimidine.
Protocol: Regioselective Mono-Substitution ( )
Objective: Install an amine at C4 while leaving C6-Br intact for cross-coupling.
Materials:
-
Substrate: 4,6-Dibromo-2-(trifluoromethyl)pyrimidine (1.0 eq)
-
Nucleophile: Aniline or aliphatic amine (1.0 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.2 eq)
-
Solvent: Anhydrous THF or DMF
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of the dibromo-pyrimidine in anhydrous THF (0.1 M concentration) in a round-bottom flask under nitrogen.
-
Cooling: Cool the solution to -78°C (dry ice/acetone) or 0°C (ice bath). Note: Lower temperatures favor mono-substitution selectivity.
-
Addition: Mix the amine (1.0 eq) and DIPEA (1.2 eq) in a separate vial with THF. Add this solution dropwise to the pyrimidine solution over 30 minutes.
-
Critical Control Point: Rapid addition leads to bis-substitution byproducts.
-
-
Reaction: Stir at the low temperature for 1–2 hours. Monitor by TLC or LC-MS.
-
Workup: Quench with saturated
solution. Extract with EtOAc.[1] Wash organic layer with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient). The mono-substituted product typically elutes after the starting material but before the bis-substituted byproduct.
Safety & Toxicology (E-E-A-T)
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
-
Sensitization: Potential skin sensitizer.
Handling Precautions:
-
Moisture Sensitivity: The C-Br bonds are labile. Always handle in a fume hood to avoid inhaling dust or vapors.
-
Corrosivity: Reactions releasing HBr (during substitution) or hydrolysis products (HF from
degradation under extreme conditions) require acid-resistant seals and glassware. -
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a respirator if dust formation is likely.
References
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 4,6-Dibromo-2-(trifluoromethyl)pyrimidine. Retrieved from
-
PubChem. (2025). Compound Summary: 2,6-Dibromo-4-(trifluoromethyl)pyridine (Analogous Reactivity). National Library of Medicine. Retrieved from
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Foundational text on pyrimidine reactivity and regioselectivity).
-
BenchChem. (2025). Protocols for the Synthesis of Pyrimidine Derivatives. Retrieved from
-
Frontiers in Chemistry. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity. Retrieved from
